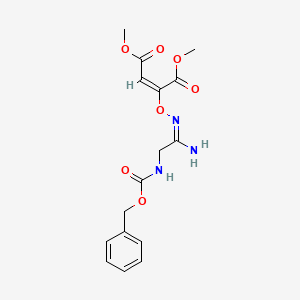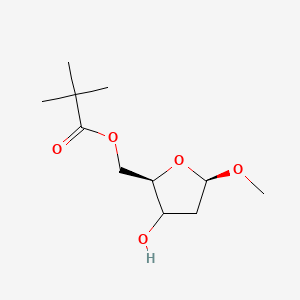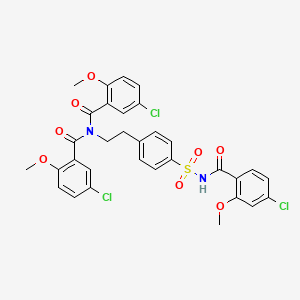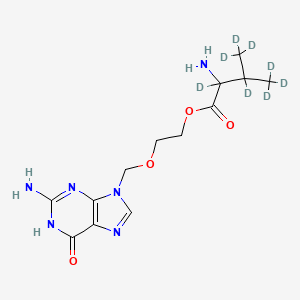
Lisinopril Dimer Impurity H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lisinopril Dimer Impurity H is a chemical compound that is often encountered as an impurity in the production of lisinopril, an angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure. This impurity is formed during the synthesis of lisinopril and is characterized by its unique molecular structure, which includes two lisinopril molecules linked together.
Méthodes De Préparation
The preparation of Lisinopril Dimer Impurity H involves specific synthetic routes and reaction conditions. One common method includes the deprotection reaction of a precursor compound in the presence of an alkaline reagent such as alkali metal hydroxide. This reaction is typically carried out in a mixture of water and an organic solvent . Industrial production methods often involve the use of high-performance liquid chromatography to isolate and purify the impurity from the main product.
Analyse Des Réactions Chimiques
Lisinopril Dimer Impurity H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Lisinopril Dimer Impurity H has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of lisinopril. In biology and medicine, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors. Additionally, it is used in the pharmaceutical industry to develop and validate analytical methods for detecting impurities in drug formulations .
Mécanisme D'action
The mechanism of action of Lisinopril Dimer Impurity H is similar to that of lisinopril. It inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and a reduction in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
Lisinopril Dimer Impurity H can be compared to other impurities found in lisinopril, such as the cyclohexyl analogue and diketopiperazine derivatives. Unlike these impurities, this compound is formed by the dimerization of two lisinopril molecules. This unique formation process distinguishes it from other impurities, which are typically formed through different synthetic pathways .
Similar compounds include:
- Lisinopril Cyclohexyl Analogue
- Lisinopril Diketopiperazine Derivatives
- Lisinopril Isomers
Propriétés
Formule moléculaire |
C37H53N5O8 |
|---|---|
Poids moléculaire |
695.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1 |
Clé InChI |
HNPFFJOLGHPMBR-CXLQTOQDSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)



![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)




![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

